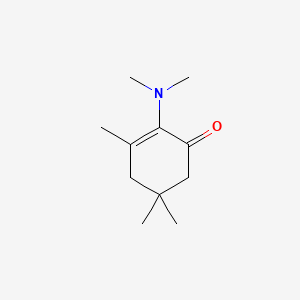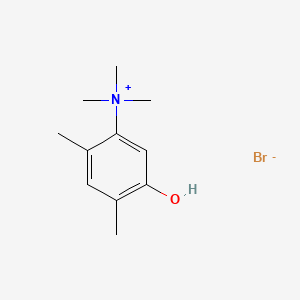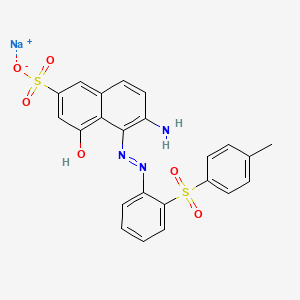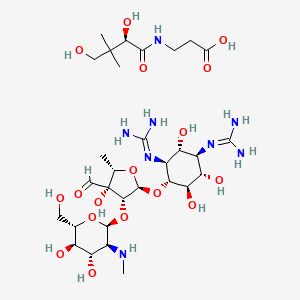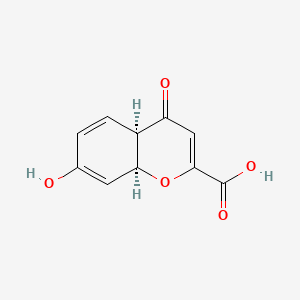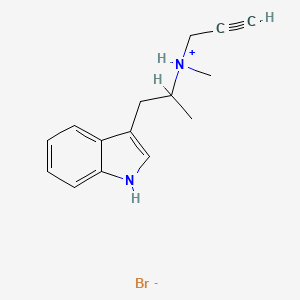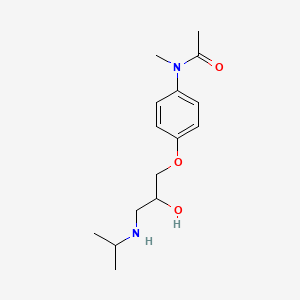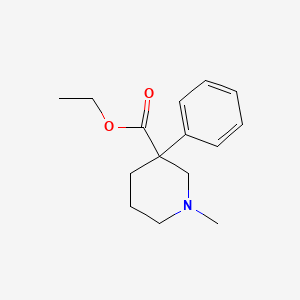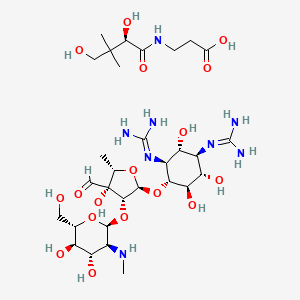
Streptomycin pantothenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptomycin pantothenate is a compound that combines the antibiotic properties of streptomycin with the nutritional benefits of pantothenic acid (vitamin B5). Streptomycin, derived from the bacterium Streptomyces griseus, is known for its effectiveness against a variety of bacterial infections, particularly tuberculosis . Pantothenic acid is essential for synthesizing coenzyme A, which plays a crucial role in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of streptomycin pantothenate involves the combination of streptomycin and pantothenic acid. The process typically includes the following steps:
Isolation of Streptomycin: Streptomycin is isolated from the fermentation broth of Streptomyces griseus through a series of extraction and purification steps.
Synthesis of Pantothenic Acid: Pantothenic acid is synthesized either chemically or through microbial fermentation.
Formation of this compound: The final step involves the reaction of streptomycin with pantothenic acid under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process for streptomycin is optimized for higher yields, and the synthesis of pantothenic acid is carried out using high-efficiency reactors .
化学反応の分析
Types of Reactions: Streptomycin pantothenate undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form inactive derivatives.
Reduction: Reduction reactions can modify the functional groups in streptomycin, affecting its antibiotic activity.
Substitution: Substitution reactions can occur at the amino groups of streptomycin, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of streptomycin with altered antibiotic properties .
科学的研究の応用
Streptomycin pantothenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions between antibiotics and vitamins.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential in treating bacterial infections and as a nutritional supplement
Industry: Used in the production of fortified foods and pharmaceuticals.
作用機序
Streptomycin pantothenate exerts its effects through the combined actions of streptomycin and pantothenic acid:
Streptomycin: Inhibits protein synthesis by binding to the 16S rRNA of the bacterial ribosome, leading to the disruption of bacterial growth.
Pantothenic Acid: Functions as a precursor for coenzyme A, which is essential for various metabolic pathways, including the synthesis and degradation of fatty acids.
類似化合物との比較
Streptomycin pantothenate can be compared with other similar compounds:
Streptomycin Sulfate: Another derivative of streptomycin used as an antibiotic.
Calcium Pantothenate: A common form of pantothenic acid used as a dietary supplement.
Neomycin: Another aminoglycoside antibiotic with similar properties to streptomycin
Uniqueness: this compound is unique due to its dual functionality as both an antibiotic and a nutritional supplement, making it a valuable compound in both medical and nutritional applications .
特性
CAS番号 |
6227-52-7 |
|---|---|
分子式 |
C30H56N8O17 |
分子量 |
800.8 g/mol |
IUPAC名 |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1 |
InChIキー |
YXIORFGPXSLCOT-FGZKHVCBSA-N |
異性体SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O |
正規SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O |
関連するCAS |
106546-98-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


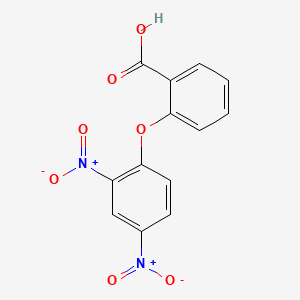
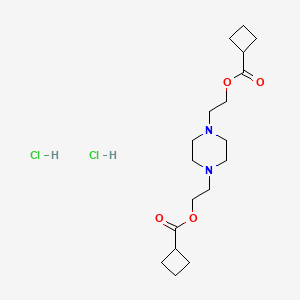
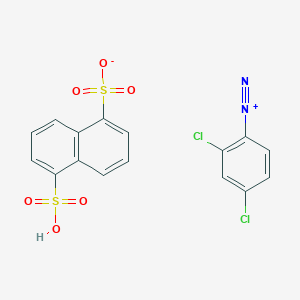
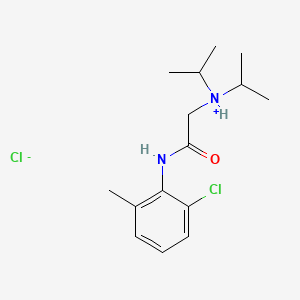
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
